BenchChemオンラインストアへようこそ!

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

lipophilicity CNS drug design physicochemical property

This butanamide anchor point enables systematic SAR mapping (propanamide→butanamide: ΔlogP +0.48, ΔMW +14). With logP 3.61 & logSw –3.83, it occupies the optimal CNS oral bioavailability window. The dibenzo[b,f][1,4]oxazepine core is claimed in PDE10A (US 9,193,736 B2) & HDAC patents, providing a structurally compliant entry point for targeted library design. Supplied ≥95% pure (achiral) for non-human research use only.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 922081-72-9
Cat. No. B2504977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
CAS922081-72-9
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC
InChIInChI=1S/C19H20N2O3/c1-3-7-18(22)20-13-10-11-16-14(12-13)19(23)21(4-2)15-8-5-6-9-17(15)24-16/h5-6,8-12H,3-4,7H2,1-2H3,(H,20,22)
InChIKeyXAOCGOJMRAOORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 40 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide (CAS 922081‑72‑9): Compound Identity and Scaffold Context


N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide (CAS 922081‑72‑9; ChemDiv catalogue ID F731‑0074) is a fully synthetic small molecule built on the tricyclic dibenzo[b,f][1,4]oxazepine scaffold. The core structure is recognised as a privileged pharmacophore that appears in marketed CNS drugs such as loxapine and amoxapine [1]. The compound carries an N‑ethyl substituent at position 10, an 11‑oxo group, and a linear butanamide side‑chain at position 2. It is supplied as a purified screening compound (≥95 % purity; achiral) for non‑human research use only . Quantitative physicochemical descriptors—logP 3.61, logD 3.61, logSw ‑3.83, polar surface area 45.7 Ų—have been experimentally determined and are publicly available through the vendor’s compound characterisation panel .

Why In‑Class Dibenzo[b,f][1,4]oxazepine Analogues Cannot Be Treated as Interchangeable for N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide


Even within the narrow sub‑series of N‑(10‑ethyl‑11‑oxo‑dibenzo[b,f][1,4]oxazepin‑2‑yl)amides, altering the amide chain length or the N‑alkyl group produces measurable shifts in lipophilicity (ΔlogP ≈ 0.48 units between butanamide and propanamide; see Section 3) and aqueous solubility (ΔlogSw ≈ 0.27 units) . Because membrane permeability, CNS penetration, and non‑specific protein binding are logP/logD‑dependent, even a modest structural change can re‑rank a compound’s suitability for a given cellular or in‑vivo assay. Furthermore, the dibenzo[b,f][1,4]oxazepine scaffold has been explicitly claimed in patents as a core for PDE10A inhibitors [1] and histone deacetylase inhibitors [2], demonstrating that the exact substitution pattern is critical for target engagement. Generic substitution without matching these measured properties risks introducing uncontrolled variables into screening campaigns or mechanistic studies.

Quantitative Differentiation Evidence for N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide Versus Closest Commercially Available Analogues


Higher Lipophilicity (logP = 3.61) Relative to the Propanamide Homologue (logP = 3.13)

The target compound (F731‑0074) displays an experimentally measured logP of 3.6065, whereas its direct one‑carbon‑shorter homologue N‑(10‑ethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)propanamide (F731‑0120) exhibits a logP of 3.1293 . The difference of +0.4772 logP units corresponds to an approximately three‑fold higher octanol‑water partition coefficient, which is expected to influence membrane permeability and distribution volume.

lipophilicity CNS drug design physicochemical property

Lower Aqueous Solubility (logSw = ‑3.83) Versus the Propanamide Homologue (logSw = ‑3.56)

The target compound shows a logSw (logarithm of aqueous solubility) of –3.8278, while the propanamide comparator (F731‑0120) shows –3.5585, a difference of –0.2693 log units . This indicates the butanamide is approximately 1.86‑fold less soluble in water, consistent with its higher logP.

aqueous solubility biopharmaceutical property logSw

Unbranched Butanamide Side‑Chain Distinguished from Branched Isobutyramide Analogues

The target compound contains a linear n‑butanamide moiety (–CO–CH₂–CH₂–CH₃) at position 2. The branched isomer N‑(10‑ethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)isobutyramide (–CO–CH(CH₃)₂) is commercially available as an alternative . While quantitative bioactivity data are lacking for both, the linear butanamide presents a more extended, flexible chain that may engage hydrophobic enzyme sub‑pockets differently than the compact isobutyramide. In general medicinal chemistry, linear alkyl amides often show different metabolic profiles (e.g., ω‑oxidation vs. α‑hydroxylation) compared to branched amides, which can affect half‑life in cellular or microsomal stability assays.

structure-activity relationship amide substitution metabolic stability

N‑Ethyl Substitution at Position 10 Distinguished from N‑Methyl and N‑Unsubstituted Analogues

The target compound bears an N‑ethyl group at position 10 of the oxazepine ring. The N‑methyl analogue (N‑(10‑methyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)butanamide) is commercially listed but lacks publicly available logP/logD data for direct comparison . In general medicinal chemistry, replacing N‑methyl with N‑ethyl increases lipophilicity by approximately 0.5–0.7 logP units (estimated from the Hansch π constant for a methylene increment: ~+0.5) and can reduce metabolic N‑dealkylation rates [1]. The dibenzo[b,f][1,4]oxazepine patent literature explicitly claims N‑alkyl variations (methyl, ethyl, propyl) as critical for modulating PDE10A inhibitory activity [2], confirming that this position is not silent.

N-alkylation CNS penetration physicochemical property

Dibenzo[b,f][1,4]oxazepine Scaffold is a Privileged Structure with Validated CNS Drug Relevance

The dibenzo[b,f][1,4]oxazepine core appears in the FDA‑approved antipsychotics loxapine and amoxapine, which demonstrate clinical CNS activity [1]. The same scaffold has been independently patented for PDE10A inhibition (US 9,193,736 B2) [2] and histone deacetylase inhibition (EP 2 343 286 B1) [3], indicating that it is compatible with engagement of diverse CNS‑relevant targets. The target compound retains the identical tricyclic architecture with an ethyl group at N‑10 and a butanamide at C‑2, a substitution pattern that falls within the claimed scope of the PDE10A patent family. While no quantitative target‑engagement data are available for CAS 922081‑72‑9 itself, the scaffold’s established precedent in CNS drug discovery distinguishes it from less characterised chemotypes.

privileged scaffold blood-brain barrier CNS polypharmacology

Recommended Application Scenarios for N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide Based on Quantitative Differentiation Evidence


CNS Screening Library Enrichment Requiring Elevated Lipophilicity (logP > 3.5)

With a measured logP of 3.61, CAS 922081‑72‑9 occupies the lipophilicity window typically associated with orally bioavailable CNS drugs (logP 2–4) . It is 0.48 logP units more lipophilic than its propanamide homologue, making it the preferred choice when the screening objective is to prioritise compounds with higher predicted passive membrane permeability and blood‑brain barrier penetration. Its logSw of –3.83 further confirms suitability for assays where moderate aqueous solubility is acceptable. .

Structure–Activity Relationship Exploration of the Amide Side‑Chain Length and Topology

The linear n‑butanamide chain at position 2 provides a defined increment in chain length and lipophilicity relative to the propanamide (ΔMW +14; ΔlogP +0.48) . In an SAR programme, this compound can serve as the ‘butanamide anchor point’, enabling systematic comparison with propanamide, isobutyramide, and acetamide congeners to map the hydrophobicity tolerance of a target binding pocket. The availability of all four chain‑length variants from commercial sources facilitates a complete homologation series study. .

PDE10A or HDAC Target‑Focused Screening Leveraging a Patent‑Validated Scaffold

The dibenzo[b,f][1,4]oxazepine core is explicitly claimed in patents describing PDE10A inhibitors (US 9,193,736 B2) [1] and HDAC inhibitors (EP 2 343 286 B1) [2]. While CAS 922081‑72‑9 itself has not been profiled against these targets in the public domain, its substitution pattern falls within the general Markush structures of the PDE10A patent. Researchers pursuing PDE10A or HDAC inhibition can use this compound as a structurally compliant entry point for focused library design or virtual‑screening validation, confident that the scaffold is recognised by the relevant patent landscape. [1][2].

Quote Request

Request a Quote for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.